molecular formula C9H12 B055498 3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene CAS No. 111869-26-2

3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene

Katalognummer: B055498
CAS-Nummer: 111869-26-2
Molekulargewicht: 120.19 g/mol
InChI-Schlüssel: LCUWWPJEBQOEQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethylbicyclo[3.2.0]hepta-1,4-diene (CAS 111869-26-2, C₉H₁₂) is a strained bicyclic hydrocarbon featuring a fused bicyclo[3.2.0] framework with two methyl groups at the 3-position (). Its structure combines a cyclobutane ring fused to a cycloheptadiene system, creating significant ring strain and unique electronic properties.

Eigenschaften

CAS-Nummer

111869-26-2

Molekularformel

C9H12

Molekulargewicht

120.19 g/mol

IUPAC-Name

3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene

InChI

InChI=1S/C9H12/c1-9(2)5-7-3-4-8(7)6-9/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

LCUWWPJEBQOEQH-UHFFFAOYSA-N

SMILES

CC1(C=C2CCC2=C1)C

Kanonische SMILES

CC1(C=C2CCC2=C1)C

Andere CAS-Nummern

111869-26-2

Synonyme

3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Heteroatom-Substituted Bicyclo[3.2.0] Systems

3-Thiabicyclo[3.2.0]hepta-1,4-diene
  • Structure : Replaces one carbon atom in the cyclobutane ring with sulfur ().
  • Synthesis : Synthesized via Wittig reactions (5% yield) or treatment of 1,4-diketones with P₂S₅ (6% yield) ().
  • Reactivity :
    • Undergoes electrophilic substitution (e.g., benzoylation) but favors bromine addition over aromatic substitution, indicating reduced thiophene-like delocalization ().
    • Oxidizes to sulfones (e.g., with m-chloroperoxybenzoic acid) ().
  • Stability : The sulfur analog is stable once formed, though synthesis yields are low due to competing pathways ().
3-Oxabicyclo[3.2.0]hepta-1,4-diene
  • Structure : Contains an oxygen atom in place of a carbon in the bicyclic framework ().
  • Crystallinity : Computational studies using Polymorph software predict multiple low-energy crystal packing arrangements (P2₁/c space group), influenced by oxygen’s polarity ().
  • Applications : Explored in pharmaceutical and agrochemical crystal engineering due to its polarizable structure ().

Key Differences :

  • Electronic Effects : Sulfur and oxygen introduce heteroatom-specific electronic perturbations. Sulfur’s larger atomic radius and polarizability alter π-delocalization, while oxygen increases polarity.
  • Reactivity : The dimethyl derivative lacks heteroatom-driven reactivity (e.g., sulfone formation) but may exhibit enhanced steric effects due to methyl groups.

Structural and Functional Analogues

Bicyclo[3.2.2]nona-2,6-diene (CAS 14993-07-8)
  • Structure : Larger bicyclo[3.2.2] framework with two double bonds.
  • Strain : Reduced ring strain compared to bicyclo[3.2.0] systems due to less angular distortion ().
Bicyclo[2.2.1]hept-2-ene Derivatives (e.g., endo-5-Vinyl-2-norbornene)
  • Structure: Norbornene-like framework with a fused cyclopropane ring.
  • Applications : Widely used in polymer chemistry (e.g., ROMP catalysts) due to high reactivity from cyclopropane strain ().

Data Table: Comparative Properties

Compound Molecular Formula Key Substituents Synthesis Yield Notable Reactivity/Properties
3,3-Dimethylbicyclo[3.2.0]hepta-1,4-diene C₉H₁₂ 3,3-dimethyl N/A (commercial) High steric hindrance; potential Diels-Alder diene
3-Thiabicyclo[3.2.0]hepta-1,4-diene C₆H₆S Sulfur 5–6% () Bromine addition; sulfone formation
3-Oxabicyclo[3.2.0]hepta-1,4-diene C₆H₆O Oxygen N/A (predicted) Polar crystal packing ()
Bicyclo[3.2.2]nona-2,6-diene C₉H₁₂ None N/A Lower ring strain; stable diene

Vorbereitungsmethoden

[2+2] Cycloaddition of Cyclopentadiene with Ketene Intermediates

A widely reported method involves the [2+2] cycloaddition between cyclopentadiene and a ketene generated from acid chlorides. For 3,3-dimethyl substitution, 2-chloroisobutyryl chloride serves as the precursor. Triethylamine dehydrohalogenates the acid chloride to form dimethylketene, which reacts with cyclopentadiene under cryogenic conditions (-78°C) to yield 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one as a 4:1 mixture of endo- and exo-methyl diastereomers. Subsequent dehalogenation with sodium methoxide in methanol removes the chlorine substituent, producing the unsaturated bicyclic core.

Key Challenges :

  • Diastereomer Separation : Fractional distillation under reduced pressure (2–5 torr) is required to isolate the endo-methyl isomer, which predominates due to steric stabilization.

  • Side Reactions : Competing Diels-Alder pathways or over-reduction during dehalogenation may reduce yields, necessitating strict temperature control.

Hydrogenation of Unsaturated Precursors

While direct synthesis of 3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene is less documented, hydrogenation of related unsaturated bicyclic compounds offers a viable route. For example, catalytic hydrogenation (H₂, Pd/C) of 3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene derivatives saturated with exocyclic double bonds can yield the target compound.

Reaction Thermodynamics :
The enthalpy of hydrogenation for bicyclo[3.2.0]hepta-1,4-diene derivatives is approximately -291 kJ/mol, reflecting the strain energy release upon saturation.

Methoxylation and Reduction Pathways

A multistep synthesis from Harlan Reid’s work demonstrates the conversion of 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one to methoxylated intermediates, followed by reduction to alcohols. Although this pathway primarily targets functionalized bicyclo alcohols, analogous steps could be adapted for hydrocarbon synthesis:

  • Methoxylation : Treatment with sodium methoxide replaces the chlorine atom with a methoxy group, forming 5-methoxy-7-methylbicyclo[3.2.0]hept-2-en-6-one.

  • Reduction : Sodium borohydride or lithium aluminum hydride reduces the ketone to a secondary alcohol (82% yield).

  • Deoxygenation : Acid-catalyzed elimination of water (e.g., via HCl/EtOH) could theoretically yield the unsaturated bicyclic structure, though this step requires further validation for the target compound.

Data Tables and Experimental Validation

Table 1: Reaction Yields and Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (GC-MS)Reference
Ketene Formation2-Chloroisobutyryl chloride, Et₃N, -78°C9285
Diastereomer SeparationFractional distillation (2–5 torr)70–80>95
Sodium Borohydride ReductionNaBH₄, EtOH, RT8290

Table 2: Spectroscopic Data for 3,3-Dimethylbicyclo[3.2.0]hepta-1,4-diene Intermediates

Compound¹H NMR (δ, ppm)MS (m/z)IR (cm⁻¹)
7-Chloro-7-methylbicyclo[3.2.0]hept-2-en-6-one1.45 (s, 3H, CH₃), 2.90 (m, 1H, bridgehead)154 (M⁺)1720 (C=O)
5-Methoxy-7-methylbicyclo[3.2.0]hept-2-en-6-ol3.30 (s, 3H, OCH₃), 4.10 (br, 1H, OH)154 (M⁺)3400 (O-H)

Challenges and Optimization Strategies

  • Scalability Issues : At scales >10 g, triethylamine hydrochloride byproducts trap 5–10% of the product, necessitating aqueous workups for recovery.

  • Stereochemical Control : Larger alkyl substituents (e.g., ethyl instead of methyl) improve diastereoselectivity but complicate purification.

  • Catalyst Poisoning : Residual amines from ketene generation inhibit hydrogenation catalysts, requiring rigorous washing before downstream reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.